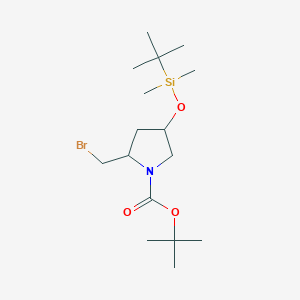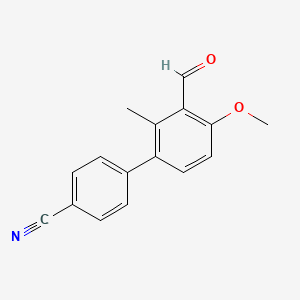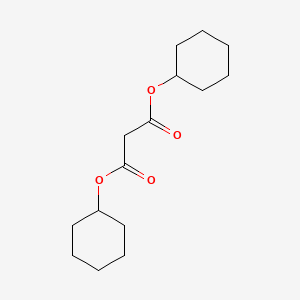![molecular formula C22H18N2O B14181226 Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- CAS No. 918970-03-3](/img/structure/B14181226.png)
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- is a complex organic compound that features a phenol group attached to a quinoline structure via an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the phenol or quinoline rings .
Aplicaciones Científicas De Investigación
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-methylphenyl)amino]methyl}phenol
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
- Phenol, 4-[2-[4-(methylamino)phenyl]diazenyl]-
Uniqueness
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its quinoline ring system, combined with the phenol group, allows for a wide range of chemical modifications and applications that may not be possible with simpler compounds .
Propiedades
Número CAS |
918970-03-3 |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[[2-(4-methylphenyl)quinolin-4-yl]amino]phenol |
InChI |
InChI=1S/C22H18N2O/c1-15-6-8-16(9-7-15)21-14-22(19-4-2-3-5-20(19)24-21)23-17-10-12-18(25)13-11-17/h2-14,25H,1H3,(H,23,24) |
Clave InChI |
KOSXBKZLJOZVKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)

![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
